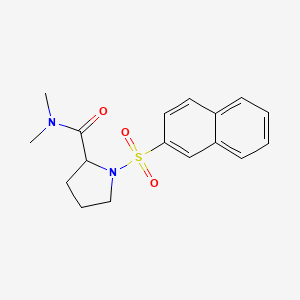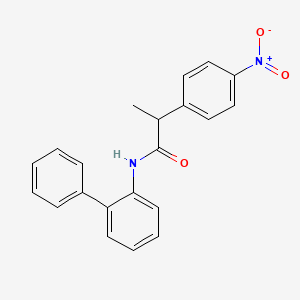![molecular formula C22H26N2O B4074501 N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide](/img/structure/B4074501.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide
描述
N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide, also known as GW 501516, is a synthetic compound that belongs to the class of chemicals called PPAR agonists. It was first discovered in the 1990s and has since gained significant attention in the scientific community due to its potential applications in various fields, including sports medicine, cardiovascular disease, and cancer research.
作用机制
N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound 501516 leads to an increase in the expression of genes involved in fatty acid oxidation, which in turn leads to an increase in energy production and improved endurance.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects in the body. It has been shown to increase the expression of genes involved in fatty acid oxidation, leading to an increase in energy production and improved endurance. Additionally, it has been shown to reduce inflammation and improve lipid metabolism, making it a potential treatment for cardiovascular disease.
实验室实验的优点和局限性
One of the major advantages of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide 501516 in lab experiments is its ability to activate PPARδ, which plays a crucial role in regulating several metabolic pathways in the body. Additionally, its effects on endurance and muscle metabolism make it a useful tool in sports medicine research.
However, one of the major limitations of using this compound 501516 in lab experiments is its potential health risks. It has been shown to increase the risk of cancer in animal studies, and its use in humans is highly controversial. Additionally, its use as a performance-enhancing drug in sports is banned by the World Anti-Doping Agency, making it difficult to conduct research in this field.
未来方向
Despite its potential health risks and controversial use in sports, N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide 501516 continues to be an area of active research. Future studies could focus on developing safer and more effective PPARδ agonists that could be used as potential treatments for cardiovascular disease and cancer. Additionally, research could focus on understanding the mechanisms underlying the potential health risks associated with this compound 501516, and developing strategies to mitigate these risks.
科学研究应用
N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide 501516 has been extensively studied for its potential applications in sports medicine, specifically as a performance-enhancing drug. It has been shown to increase endurance and improve muscle metabolism, making it a popular choice among athletes. However, due to its potential health risks and the fact that it is banned by the World Anti-Doping Agency, its use in sports is highly controversial.
Apart from its use in sports, this compound 501516 has also been studied for its potential applications in cardiovascular disease and cancer research. It has been shown to improve lipid metabolism and reduce inflammation, making it a potential treatment for atherosclerosis and other cardiovascular diseases. Additionally, it has been shown to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
属性
IUPAC Name |
2-methyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-15(2)17-10-8-11-19(14-17)22(4,5)23-21(25)24-16(3)13-18-9-6-7-12-20(18)24/h6-12,14,16H,1,13H2,2-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWXTPHCJBHQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC(C)(C)C3=CC=CC(=C3)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4074438.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4074445.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074452.png)
![N-[1-(3-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4074455.png)
![1-[2-(2-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B4074465.png)
methanone](/img/structure/B4074469.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4074477.png)
![N-allyl-N-[2-(3-methyl-4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074486.png)
![2-({2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}thio)benzonitrile](/img/structure/B4074489.png)
![1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4074494.png)
![N-(2,4-dimethoxyphenyl)-5-nitro-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzamide](/img/structure/B4074506.png)
![1-[3-(2-bromo-4-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074517.png)
